molecular formula C15H15NO3 B1283417 1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester CAS No. 141054-42-4

1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester

Cat. No.: B1283417
CAS No.: 141054-42-4
M. Wt: 257.28 g/mol
InChI Key: WDWXCPLBJHVERP-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound features a benzoyl group at the 4-position and an ethyl ester group at the 2-position of the pyrrole ring. It is known for its applications in various fields, including organic synthesis, pharmaceutical development, and material science.

Scientific Research Applications

1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester has a wide range of applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.

    Material Science: It is utilized in the creation of novel materials with unique properties, such as conductive polymers and advanced coatings.

Preparation Methods

The synthesis of 1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester can be achieved through several routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions typically include the use of a catalytic amount of iron (III) chloride and water. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic pyrrole ring. Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester involves its interaction with specific molecular targets. The benzoyl group can participate in various binding interactions, while the pyrrole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

1H-Pyrrole-2-acetic acid, 4-benzoyl-, ethyl ester can be compared with other similar compounds, such as:

    2-Benzoylpyrrole: Similar in structure but lacks the ethyl ester group.

    1H-Pyrrole-2-acetic acid, 4-benzoyl-1-(2-chloroethyl)-, ethyl ester: Contains an additional chloroethyl group, which can alter its reactivity and applications.

    Methanone, [ (1R)-2,3-dihydro-1- (hydroxymethyl)-1H-pyrrolizin-5-yl]phenyl-: A related compound with different substituents on the pyrrole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-benzoyl-1H-pyrrol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-19-14(17)9-13-8-12(10-16-13)15(18)11-6-4-3-5-7-11/h3-8,10,16H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWXCPLBJHVERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569283
Record name Ethyl (4-benzoyl-1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141054-42-4
Record name Ethyl (4-benzoyl-1H-pyrrol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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